molecular formula C9H16ClNO2 B6207808 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride CAS No. 2703779-52-4

1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride

Cat. No.: B6207808
CAS No.: 2703779-52-4
M. Wt: 205.68 g/mol
InChI Key: RJCDKEUUZMNSMS-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride typically involves the stereoselective capture of chiral carbocations. One method includes the use of chiral catalysts to achieve high enantioselectivity . Another approach involves the radical cyclization of appropriate precursors, such as indole-fused frameworks .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives .

Mechanism of Action

The mechanism of action of 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

2703779-52-4

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

1-azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-6-10-4-1-2-7(8)3-5-10;/h7-8H,1-6H2,(H,11,12);1H

InChI Key

RJCDKEUUZMNSMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN(C1)CC2C(=O)O.Cl

Purity

95

Origin of Product

United States

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